1-Chloro-3-iodobenzene

Descripción general

Descripción

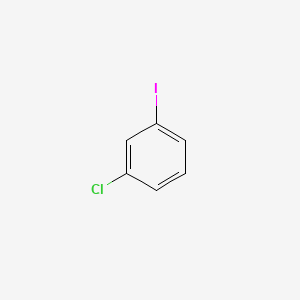

1-Chloro-3-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is a clear light yellow liquid and is used as an intermediate in various chemical reactions and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 3-chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid . Another method involves the diazotization of 3-chloroaniline followed by a Sandmeyer reaction with potassium iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

-

Copper-Catalyzed Ullmann Coupling :

Reaction with amines or alcohols in the presence of CuI and Cs₂CO₃ yields aryl ethers or amines. For example, coupling with 4-cyano-1H-imidazole under these conditions achieves a 59% yield . -

Halogen Exchange :

Iodine’s superior leaving-group ability enables selective substitution at the iodine position in the presence of palladium catalysts .

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, leveraging its high reactivity in oxidative addition steps:

Suzuki-Miyaura Coupling

| Reactant | Catalyst System | Product | Yield | Conditions |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, K₃PO₄, AgOAc | Biaryl derivatives | 86.5% | 80–90°C, DCE |

Sonogashira Coupling

Reaction with terminal alkynes (e.g., propargyl alcohol) using PdCl₂(PPh₃)₂ and CuI yields aryl alkynes with 76% efficiency .

Carbonylation

Under CO pressure (10 bar), palladium-catalyzed reactions with nucleophiles (e.g., methanol) produce esters or carboxylic acids .

Electrophilic Aromatic Substitution

| Electrophile | Reaction Type | Product | Rate Relative to Benzene |

|---|---|---|---|

| Br₂ | Bromination | 1-Bromo-3-chloro-5-iodobenzene | ~10⁻⁶ |

| NO₂⁺ | Nitration | Nitro-substituted derivatives | Not observed |

Mechanistic Insight:

- The arenium intermediate stabilization is poor due to electron withdrawal by halogens .

- Iodine’s polarizability may slightly enhance ortho/para selectivity in rare cases .

Halogen-Lithium Exchange

The iodine atom undergoes facile exchange with organolithium reagents (e.g., n-BuLi) at low temperatures (-78°C), enabling access to aryl lithium intermediates for further functionalization .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes iodine, yielding 1-chlorobenzene as the primary product .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals that participate in:

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-3-iodobenzene is primarily utilized as a precursor in organic chemistry. The presence of both halogens enables the formation of various derivatives through nucleophilic substitution reactions. This compound can be transformed into other functionalized aromatic compounds, which are essential for creating complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products. |

| Cross-Coupling Reactions | Participates in palladium-catalyzed coupling reactions (e.g., Suzuki coupling). |

| Electrophilic Aromatic Substitution | Can undergo electrophilic substitution due to the electron-withdrawing nature of halogens. |

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. While direct pharmacological effects are not extensively documented, derivatives of this compound have shown potential antimicrobial and anticancer properties.

Case Study: Synthesis of Anticancer Agents

Research has indicated that modifications of this compound can lead to compounds with significant anticancer activity. For instance, derivatives synthesized through palladium-catalyzed reactions exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound may play a role in developing new cancer therapies.

Agrochemical Applications

In agrochemistry, this compound is utilized in synthesizing herbicides and pesticides. Its reactivity allows for the creation of compounds that can effectively target specific pests while minimizing environmental impact.

Table 2: Agrochemical Derivatives from this compound

| Compound Name | Application |

|---|---|

| Iodochlorophenyl Herbicides | Effective against broadleaf weeds |

| Iodinated Pesticides | Targeting specific insect pests |

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be used to modify polymers and create functional materials with specific properties.

Case Study: Polymer Modification

In one study, this compound was used to enhance the thermal stability and mechanical properties of polymer matrices. The incorporation of this compound into polymer blends resulted in materials with improved performance characteristics suitable for high-temperature applications.

Analytical Chemistry

Due to its well-defined properties, this compound serves as a reference standard in various analytical techniques such as chromatography and mass spectrometry. Its consistent behavior under different experimental conditions makes it valuable for calibration and validation purposes.

Mecanismo De Acción

The mechanism of action of 1-chloro-3-iodobenzene in chemical reactions typically involves the activation of the carbon-iodine bond. This bond is relatively weak compared to carbon-chlorine bonds, making it more reactive in substitution reactions. The iodine atom can be easily replaced by other nucleophiles, facilitating various coupling reactions .

Comparación Con Compuestos Similares

- 1-Chloro-4-iodobenzene

- 1-Chloro-2-iodobenzene

- 1-Bromo-3-iodobenzene

Comparison: 1-Chloro-3-iodobenzene is unique due to the positioning of the chlorine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in regioselective reactions .

Actividad Biológica

1-Chloro-3-iodobenzene (C₆H₄ClI), a halogenated aromatic compound, has garnered attention in various fields of biological research due to its structural characteristics and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its effects on cellular processes, toxicity profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄ClI |

| Molecular Weight | 238.45 g/mol |

| Boiling Point | 228 °C |

| Melting Point | 54.5 °C |

| Density | 1.927 g/cm³ |

| Flash Point | 102 °C |

| CAS Number | 625-99-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of chlorine and iodine substituents. These interactions can lead to alterations in cellular signaling pathways, particularly those involved in angiogenesis and cell proliferation .

Angiogenesis Inhibition

Recent studies have highlighted the role of halogenated compounds in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For instance, compounds similar to this compound have been shown to disrupt the interaction between vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), thereby inhibiting endothelial cell proliferation and migration .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified as hazardous, with potential effects including:

- Skin Irritation : Can cause skin irritation upon contact.

- Eye Irritation : May lead to serious eye damage.

- Respiratory Effects : Inhalation can cause respiratory tract irritation.

Precautionary measures are recommended when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neurotoxicity Assessment

Another research focused on assessing the neurotoxic effects of halogenated compounds, including this compound, on neuronal cell cultures. The findings revealed that exposure led to increased oxidative stress markers and neuronal cell death, suggesting a need for further investigation into its neurotoxic potential .

Propiedades

IUPAC Name |

1-chloro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLWXCJXOYDXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060810 | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-99-0 | |

| Record name | 1-Chloro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-Chloro-3-iodobenzene in the research described in the paper?

A1: this compound serves as a reactant in an iridium-catalyzed C-H borylation reaction []. This reaction aims to introduce a boronate group onto the aromatic ring, resulting in the formation of 1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.

Q2: Why is this borylation reaction significant?

A2: The introduction of a boronate group, as achieved in this reaction, is a crucial step in organic synthesis. Aryl boronates, such as the product formed from this compound, are versatile building blocks for creating new carbon-carbon and carbon-heteroatom bonds. This methodology offers potential applications in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.